N-(4-cyanophenyl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-cyanophenyl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a complex organic compound with the molecular formula C14H9FN2O This compound is known for its unique structural features, which include a cyano group, a fluorophenyl group, and an oxazole ring
Preparation Methods
The synthesis of N-(4-cyanophenyl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the cyano group: This step often involves nucleophilic substitution reactions where a cyano group is introduced to the aromatic ring.
Attachment of the fluorophenyl group: This can be done through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
N-(4-cyanophenyl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-cyanophenyl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may have potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The cyano and fluorophenyl groups contribute to its binding affinity and specificity towards these targets. The oxazole ring plays a crucial role in stabilizing the compound’s structure and enhancing its reactivity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
N-(4-cyanophenyl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide can be compared with other similar compounds such as:
4-cyano-N-(2-fluorophenyl)benzamide: This compound shares the cyano and fluorophenyl groups but lacks the oxazole ring, making it less reactive in certain conditions.
N-(4-cyanophenyl)-2-(2-fluorophenyl)acetamide: This compound has a similar structure but differs in the position of the functional groups, affecting its reactivity and applications.
Properties
Molecular Formula |
C17H12FN3O2 |
---|---|
Molecular Weight |
309.29 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C17H12FN3O2/c18-14-4-2-1-3-13(14)15-9-16(23-21-15)17(22)20-12-7-5-11(10-19)6-8-12/h1-8,16H,9H2,(H,20,22) |
InChI Key |
NIZJLZHZDPMWCY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.